![molecular formula C11H16N2OS2 B2633421 3-Ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 851409-80-8](/img/structure/B2633421.png)
3-Ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Description
Scientific Research Applications
Antitumor Activity
The synthesis of new derivatives of thieno[3,2-d]pyrimidine has been explored for their potential antitumor activities. Notably, compounds synthesized from the base structure of thieno[3,2-d]pyrimidine demonstrated potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds were found to exhibit comparable activity to doxorubicin, highlighting their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Another area of interest is the antimicrobial activity of derivatives of thieno[3,2-d]pyrimidine. Various synthesized compounds were screened for antimicrobial properties, with some showing promise as antibacterial agents. This research underscores the potential of thieno[3,2-d]pyrimidine derivatives in developing new antimicrobial drugs (Ravindra et al., 2008).
Dual Inhibitory Activity
Significant findings were also reported in the design and synthesis of thieno[3,2-d]pyrimidine derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including classical and nonclassical analogues, demonstrated excellent inhibitory activity against both TS and DHFR, showing potential as antitumor agents with dual inhibitory mechanisms. This highlights the chemical's versatility and its derivatives' potential in cancer treatment strategies (Gangjee et al., 2009).
Synthesis and Reactivity
The synthesis and reactivity of thieno[3,2-d]pyrimidine derivatives have been extensively studied, providing valuable insights into the chemical behavior and potential applications of these compounds. Research into their reactivity with various reagents has opened avenues for creating novel compounds with potential biological activities, offering a foundation for further pharmaceutical development (Kostenko et al., 2007).
properties
IUPAC Name |
3-ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS2/c1-4-13-10(14)9-8(6-7(3)16-9)12-11(13)15-5-2/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLLRNSAULUIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
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